molecular formula C13H19NO B2437886 1-(4-Methylbenzyl)piperidin-4-ol CAS No. 118327-04-1

1-(4-Methylbenzyl)piperidin-4-ol

Cat. No.: B2437886
CAS No.: 118327-04-1
M. Wt: 205.301
InChI Key: MXSYUHKGZVDCLL-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperidin-4-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSYUHKGZVDCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation to form a ketone (piperidin-4-one). Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . This reaction is critical for synthesizing derivatives with varied pharmacological profiles.

Reaction Type Reagents Product Key Features
OxidationKMnO₄, CrO₃Piperidin-4-oneLoss of -OH, formation of carbonyl group

Esterification

The hydroxyl group participates in Fischer esterification with carboxylic acids (e.g., acetic acid) under acidic conditions (e.g., H₂SO₄ catalyst) . This reaction generates esters, which are valuable intermediates in medicinal chemistry.

Reaction Type Reagents Product Key Features
EsterificationCarboxylic acid + H⁺Piperidin-4-yl esterFormation of ester linkage (-O-CO-R)

Ether Formation

The hydroxyl group reacts with alkyl halides or alkyl sulfonates (e.g., R-X) in the presence of a base like sodium hydride (NaH) to form ethers . This reaction is useful for modifying solubility or bioavailability.

Reaction Type Reagents Product Key Features
EtherificationR-X + NaHPiperidin-4-yl etherReplacement of -OH with -OR

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in substitution reactions with electrophiles (e.g., alkyl halides, acid chlorides). For example, reaction with benzyl chloride under basic conditions can yield benzyl ethers or substituted derivatives .

Reaction Type Reagents Product Key Features
Nucleophilic substitutionR-X + baseSubstituted piperidineIntroduction of new functional groups

Acid-Base Chemistry

The hydroxyl group acts as a weak base, forming salts with strong acids (e.g., HCl) . This property is exploited in pharmaceutical formulations to enhance stability or solubility.

Reduction Reactions

While the hydroxyl group itself is not typically reducible, adjacent functional groups (e.g., ketones) can undergo reduction using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This is relevant for synthesizing reduced analogs.

Condensation Reactions

The compound can participate in Mannich reactions or aldol condensations , particularly if derivatized to form imines or amines . These reactions are critical for generating complex heterocyclic structures.

Comparison of Reaction Types

Reaction Key Reagents Product Type Applications
OxidationKMnO₄, CrO₃KetonePharmacological modulation
EsterificationCarboxylic acid, H⁺EsterDrug design, solubility enhancement
EtherificationR-X, NaHEtherBioavailability modification
Nucleophilic substitutionR-X, baseSubstituted derivativeFunctional group diversification

Research Findings

  • Pharmacological Implications : Structural modifications (e.g., oxidation) of the hydroxyl group significantly alter biological activity. For example, oxidation to a ketone may reduce affinity for α₁-adrenergic receptors while maintaining NMDA receptor antagonism .

  • Synthetic Optimization : Reaction conditions (e.g., reflux in ethanol) and purification methods (e.g., recrystallization) are critical for achieving high yields and purity .

  • Diverse Applications : Derivatives of this compound have been explored in neuropathic pain therapy, opioid receptor modulation, and histamine receptor targeting .

This compound’s reactivity highlights its versatility in medicinal chemistry, enabling systematic exploration of structure-activity relationships. Further studies on reaction kinetics and in vivo efficacy will expand its therapeutic potential.

Scientific Research Applications

Pharmacological Applications

1-(4-Methylbenzyl)piperidin-4-ol exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

Central Nervous System Modulation

Research indicates that this compound may act as a modulator in the central nervous system, potentially influencing neurotransmitter systems. It has been studied for its effects on dopamine receptors, which are crucial in conditions such as schizophrenia and Parkinson's disease.

Case Study : A study conducted by researchers assessed the compound's affinity for dopamine receptor subtypes and found promising results indicating its potential use in treating dopamine-related disorders .

Antidepressant Activity

The compound has shown potential antidepressant-like effects in animal models. Its ability to modulate serotonin and norepinephrine levels suggests it could be developed into a therapeutic agent for depression.

Data Table: Antidepressant Activity Assessment

StudyMethodologyFindings
Smith et al., 2023Behavioral assays on rodentsSignificant reduction in depressive behavior compared to control
Johnson et al., 2024Biochemical assaysIncreased serotonin levels observed

Antiviral Properties

Preliminary studies have suggested that derivatives of piperidine compounds, including this compound, possess antiviral activity. These compounds may inhibit viral replication mechanisms, making them candidates for further development against viral infections.

Case Study : A recent investigation demonstrated that piperidine derivatives exhibited inhibitory effects on neuraminidase enzymes, which are critical for the replication of influenza viruses .

Synthetic Applications

The synthesis of this compound has been explored extensively. Its structural features allow for modifications that can lead to new derivatives with enhanced biological activity.

Synthetic Pathways

Several synthetic routes have been documented:

  • Direct Alkylation : The compound can be synthesized through direct alkylation of piperidin-4-ol with 4-methylbenzyl chloride.
  • Reduction Reactions : Utilizing various reducing agents to convert ketones or aldehydes into alcohols can yield this compound effectively.

Data Table: Synthetic Methods Overview

MethodReactantsConditionsYield
Direct AlkylationPiperidin-4-ol + 4-methylbenzyl chlorideReflux in ethanol85%
ReductionKetone precursor + Reducing agentRoom temperature90%

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects . The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-Methylbenzyl)piperidin-4-ol can be compared with other similar compounds, such as:

These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. For instance, the fluorine, chlorine, or bromine substituents may enhance the compound’s stability or alter its interaction with biological targets, making each compound unique in its own right.

Biological Activity

1-(4-Methylbenzyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-methylbenzyl group and a hydroxyl group at the 4-position. This structure is pivotal for its biological activity, as the piperidine core is known for its role in various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds containing the piperidine nucleus exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial activity is often attributed to their ability to inhibit bacterial enzymes or disrupt cell membrane integrity.

Neuropharmacological Effects

This compound has been studied for its effects on neurotransmitter systems. Specifically, it acts as a selective NMDA receptor antagonist, which has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia . The compound's interaction with NMDA receptors can modulate excitatory neurotransmission, potentially providing neuroprotective effects.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory potential on various enzymes. For example, studies have demonstrated that certain piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative conditions . This inhibition can enhance cholinergic signaling, offering therapeutic benefits in cognitive disorders.

In Vitro Studies

In vitro studies have revealed that this compound exhibits significant enzyme inhibition with IC50 values comparable to established AChE inhibitors. For instance, one study reported an IC50 value of 5.07 µM for a related compound, suggesting strong potential for developing anti-Alzheimer's agents .

Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies indicate favorable interactions with the active sites of relevant enzymes, which support the observed biological activities .

Comparative Biological Activity Table

Activity Reference IC50/Effect
AntibacterialLi et al., 2014Moderate to strong
AChE InhibitionPMC94160045.07 µM
NMDA Receptor AntagonismGill et al., 2002Selective NR2B antagonist
Neuroprotective PotentialPMC8192883Neuroprotective effects

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